
Physical and chemical properties of 4,5-
Dimethyl-2-isobutyl-3-thiazoline

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
4,5-Dimethyl-2-isobutyl-3-

thiazoline

Cat. No.: B1587118 Get Quote

An In-depth Technical Guide to 4,5-Dimethyl-2-
isobutyl-3-thiazoline
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the physical and chemical

properties of 4,5-Dimethyl-2-isobutyl-3-thiazoline (CAS RN: 65894-83-9), a significant

heterocyclic compound utilized primarily in the flavor and fragrance industry. This document

delves into its molecular structure, physicochemical characteristics, synthesis pathways with a

focus on the Maillard reaction, and its chemical reactivity. Furthermore, it outlines detailed

experimental protocols for its quality control and safety assessment, specifically focusing on

genotoxicity testing as a self-validating system. This guide is intended to be a valuable

resource for researchers, scientists, and professionals in drug development and chemical

synthesis, offering both foundational knowledge and practical insights into the scientific integrity

and application of this compound.

Introduction and Molecular Overview
4,5-Dimethyl-2-isobutyl-3-thiazoline, also known by its IUPAC name 4,5-dimethyl-2-(2-

methylpropyl)-2,5-dihydro-1,3-thiazole, is a volatile organic compound that plays a crucial role
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in the formulation of savory flavors.[1] Its distinct sulfurous, nutty, and slightly meaty aroma

makes it a valuable component in creating complex flavor profiles for a variety of food products.

[1][2] The molecule consists of a five-membered dihydrothiazole ring, which is a heterocyclic

system containing both sulfur and nitrogen atoms. This core structure is substituted with two

methyl groups at the 4 and 5 positions and an isobutyl group at the 2 position. The presence of

these alkyl groups and the thiazoline ring system are key determinants of its characteristic

aroma and chemical reactivity.

The compound exists as a mixture of cis and trans isomers, typically in a 60:40 ratio, with each

of these diastereoisomers being a racemic mixture.[3] This isomeric complexity is an important

consideration in its analysis and application.

Below is a diagram illustrating the molecular structure of 4,5-Dimethyl-2-isobutyl-3-thiazoline.

Caption: Molecular structure of 4,5-Dimethyl-2-isobutyl-3-thiazoline.

Physicochemical Properties
The physical and chemical properties of 4,5-Dimethyl-2-isobutyl-3-thiazoline are critical for

its application in food systems and for ensuring its stability and safe handling. A summary of

these properties is presented in the table below.
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Property Value Source(s)

Molecular Formula C₉H₁₇NS [1]

Molecular Weight 171.31 g/mol [1]

CAS Number 65894-83-9 [1]

Appearance Colorless to pale yellow liquid [3]

Odor Sulfurous, nutty, slightly meaty [1][2]

Taste Profile
At 30 ppm: sulfur-like, nutty,

brown, meaty, burnt corn
[2]

Boiling Point 208 °C at 760 mmHg [2]

Density 0.95 g/mL [1]

Refractive Index (n20/D) 1.49 [1]

Flash Point 87.22 °C (189.00 °F) [3]

Purity Typically ≥95-99% [1]

Isomeric Composition
Mixture of cis and trans

isomers (approx. 60:40)
[3]

Chemical Properties and Reactivity
The chemical behavior of 4,5-Dimethyl-2-isobutyl-3-thiazoline is largely dictated by the

thiazoline ring. This heterocyclic system possesses two nucleophilic centers (the nitrogen and

sulfur atoms) and an electrophilic center at the carbon atom of the C=N bond. This functionality

makes it a versatile intermediate in organic synthesis.

The thiazoline ring can undergo a variety of reactions, including:

Hydrolysis: Under acidic conditions, the imine bond can be hydrolyzed to yield the

corresponding amino thiol and isovaleraldehyde. This reaction is relevant to the stability of

the compound in acidic food matrices.

Reduction: The C=N double bond can be reduced to form the corresponding thiazolidine.
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Oxidation: The sulfur atom can be oxidized to a sulfoxide or sulfone, which would

significantly alter the sensory properties of the molecule.

Ring-opening reactions: The thiazoline ring can be opened under various conditions to yield

linear sulfur- and nitrogen-containing compounds.

The isobutyl group and the methyl groups on the ring primarily influence the compound's steric

hindrance and lipophilicity, which in turn affect its reactivity and sensory perception.

Synthesis of 4,5-Dimethyl-2-isobutyl-3-thiazoline
The industrial synthesis of 4,5-Dimethyl-2-isobutyl-3-thiazoline is often achieved through the

Maillard reaction, a complex series of non-enzymatic browning reactions that occur between

amino acids and reducing sugars at elevated temperatures. This reaction is fundamental to the

development of flavor and aroma in cooked foods.

The key precursors for the synthesis of 4,5-Dimethyl-2-isobutyl-3-thiazoline are:

A sulfur-containing amino acid: Cysteine is a common source of the sulfur atom and the

nitrogen atom of the thiazoline ring.

A dicarbonyl compound: The 4,5-dimethyl substitution pattern suggests the involvement of

2,3-butanedione (diacetyl).

An aldehyde: The 2-isobutyl group is derived from isovaleraldehyde.

The formation of the thiazoline ring in the Maillard reaction is a multi-step process. A simplified

representation of the key steps is illustrated below.
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Cysteine + 2,3-Butanedione + Isovaleraldehyde
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Heat
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4,5-Dimethyl-2-isobutyl-3-thiazoline

Click to download full resolution via product page

Caption: Simplified pathway for the formation of 4,5-Dimethyl-2-isobutyl-3-thiazoline via the

Maillard reaction.

Representative Laboratory Synthesis Protocol (Maillard
Reaction)
This protocol is a representative method for the synthesis of flavor compounds via the Maillard

reaction and can be adapted for the synthesis of 4,5-Dimethyl-2-isobutyl-3-thiazoline. The

causality behind the choice of reactants is to provide the necessary building blocks for the

target molecule. The reaction conditions (temperature, pH, and solvent) are critical for

controlling the reaction pathways and maximizing the yield of the desired product.

Materials:
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L-Cysteine hydrochloride monohydrate

2,3-Butanedione (Diacetyl)

Isovaleraldehyde

Propylene glycol (food grade)

Sodium bicarbonate

Round-bottom flask with a reflux condenser

Heating mantle with a stirrer

pH meter

Procedure:

Preparation of the Reaction Mixture: In a round-bottom flask, dissolve L-cysteine

hydrochloride monohydrate in propylene glycol. The use of propylene glycol as a solvent is

common in flavor chemistry as it is a food-grade solvent with a high boiling point, allowing for

controlled heating.

pH Adjustment: Adjust the pH of the solution to 5.5-6.5 with sodium bicarbonate. The pH is a

critical parameter in the Maillard reaction, influencing the rate of reaction and the types of

products formed. A slightly acidic to neutral pH is often optimal for the formation of many

thiazolines.

Addition of Carbonyl Compounds: Add 2,3-butanedione and isovaleraldehyde to the reaction

mixture. The molar ratios of the reactants should be optimized to favor the formation of the

desired product.

Heating and Reflux: Heat the mixture to 120-140°C with stirring under a reflux condenser for

2-4 hours. The temperature and reaction time are key variables that control the extent of the

Maillard reaction. Higher temperatures can lead to the formation of more complex and

potentially undesirable byproducts.
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Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature.

The product can be extracted from the reaction mixture using a suitable solvent like diethyl

ether or dichloromethane.

Purification: The crude product can be purified by vacuum distillation or column

chromatography to isolate 4,5-Dimethyl-2-isobutyl-3-thiazoline.

Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and quality control of 4,5-
Dimethyl-2-isobutyl-3-thiazoline. While a comprehensive set of publicly available, peer-

reviewed spectra for this specific compound is limited, the following represents the expected

key features based on its structure.

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum would be expected

to show characteristic signals for the isobutyl group (a doublet for the two methyl groups and

a multiplet for the methine proton), two singlets or doublets for the methyl groups on the

thiazoline ring, and signals for the protons on the thiazoline ring itself.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would display

distinct signals for each of the nine carbon atoms in the molecule, including the C=N carbon

of the imine, which would appear at a characteristic downfield shift.

Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a

molecular ion peak (M+) at m/z 171, corresponding to the molecular weight of the

compound. Fragmentation patterns would be expected to involve the loss of the isobutyl

group and cleavage of the thiazoline ring.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong absorption

band for the C=N stretching vibration of the imine group, typically in the region of 1650-1600

cm⁻¹. C-H stretching and bending vibrations for the alkyl groups would also be prominent.

Applications in Industry
The primary application of 4,5-Dimethyl-2-isobutyl-3-thiazoline is as a flavoring agent in the

food industry. Its savory and meaty notes make it a valuable component in:
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Processed meat and poultry products: To enhance or impart a roasted or grilled flavor.

Soups, sauces, and gravies: To add depth and a savory character.

Snack foods: To provide a savory and toasted flavor to chips, crackers, and other snacks.

Pet food: To improve the palatability of animal feeds.

Beyond the flavor industry, the thiazoline ring system is a scaffold of interest in medicinal

chemistry, and as such, 4,5-Dimethyl-2-isobutyl-3-thiazoline could serve as a building block

for the synthesis of more complex, biologically active molecules.[1]

Safety and Regulatory Information
As a flavoring agent, 4,5-Dimethyl-2-isobutyl-3-thiazoline has been evaluated by regulatory

bodies such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the

European Food Safety Authority (EFSA). These evaluations are crucial for establishing its

safety for human consumption.

A key aspect of the safety assessment of any chemical substance is the evaluation of its

genotoxic potential, i.e., its ability to damage genetic material. A standard battery of

genotoxicity tests is typically performed to assess this risk. The following sections describe the

principles and a generalized protocol for two of the most important in vitro genotoxicity assays,

which represent a self-validating system for assessing the mutagenic and clastogenic potential

of a substance.

Experimental Protocol: Bacterial Reverse Mutation Test
(Ames Test) - OECD 471
The Ames test is a widely used method for identifying substances that can cause gene

mutations. The causality behind this experimental choice is its ability to detect a wide range of

mutagenic events in a rapid and cost-effective manner.

Principle: The test uses several strains of the bacterium Salmonella typhimurium that have

mutations in genes involved in histidine synthesis. These strains cannot grow in a medium

lacking histidine. The test substance is incubated with the bacteria, and if it is a mutagen, it will

cause a reverse mutation that allows the bacteria to synthesize histidine and grow on a
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histidine-free medium. The number of revertant colonies is proportional to the mutagenic

potency of the substance.

Self-Validating System: The protocol includes both positive and negative controls to ensure the

validity of the results. Positive controls are known mutagens that are expected to produce a

significant increase in revertant colonies, confirming that the test system is working correctly.

Negative controls (vehicle controls) establish the spontaneous reversion rate of the bacterial

strains.

Generalized Protocol:

Strain Selection: Select a set of at least five Salmonella typhimurium strains (e.g., TA98,

TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) that are sensitive

to different types of mutagens.

Metabolic Activation: The test is performed both with and without a mammalian metabolic

activation system (S9 fraction), which is typically derived from the livers of rats treated with

an enzyme-inducing agent. This is because some substances are not mutagenic themselves

but are converted to mutagens by metabolic processes in the body.

Dose Selection: A preliminary toxicity test is performed to determine the appropriate dose

range of 4,5-Dimethyl-2-isobutyl-3-thiazoline to be tested. The highest dose should show

some evidence of toxicity or be at the limit of solubility.

Plate Incorporation Method:

To a test tube, add the test substance, the bacterial culture, and, if required, the S9 mix.

Add molten top agar and gently mix.

Pour the mixture onto a minimal glucose agar plate.

Incubate the plates at 37°C for 48-72 hours.

Data Analysis: Count the number of revertant colonies on each plate. A substance is

considered mutagenic if it produces a dose-dependent increase in the number of revertant
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colonies and/or a reproducible and statistically significant positive response for at least one

of the tested concentrations.

Start: Ames Test (OECD 471)

Prepare Bacterial Strains
and Test Substance Solutions

Preliminary Cytotoxicity Assay

Select Appropriate Dose Range

Incubate Test Substance with Bacteria
and S9 Mix (Metabolic Activation)

Incubate Test Substance with Bacteria
(No Metabolic Activation)

Plate on Histidine-Deficient Agar

Incubate at 37°C for 48-72h

Count Revertant Colonies

Statistical Analysis and Interpretation

Mutagenic or Non-mutagenic
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Click to download full resolution via product page

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Experimental Protocol: In Vitro Mammalian Cell
Micronucleus Test - OECD 487
The in vitro micronucleus test is used to detect substances that cause chromosomal damage

(clastogens) or interfere with the mitotic apparatus (aneugens). The causality behind this

experimental choice is its ability to detect both types of chromosomal damage in a single assay.

Principle: The test uses cultured mammalian cells. Micronuclei are small, membrane-bound

DNA fragments in the cytoplasm of cells that have undergone cell division. They are formed

from chromosome fragments or whole chromosomes that are not incorporated into the

daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates

that the test substance has caused chromosomal damage.

Self-Validating System: The protocol includes positive controls (a known clastogen and a

known aneugen) and a negative control (vehicle) to ensure the validity of the assay. The use of

cytochalasin B, a cytokinesis inhibitor, allows for the identification of cells that have completed

one cell division, ensuring that only these cells are scored for micronuclei.

Generalized Protocol:

Cell Culture: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes,

CHO, V79, or TK6 cells) with a stable karyotype and a known cell cycle time.

Metabolic Activation: As with the Ames test, the assay is performed with and without a

metabolic activation system (S9 fraction).

Dose Selection: A preliminary cytotoxicity test is performed to determine the appropriate

dose range. The highest concentration should induce approximately 50-60% cytotoxicity.

Treatment: Treat the cell cultures with a range of concentrations of 4,5-Dimethyl-2-isobutyl-
3-thiazoline for a defined period (e.g., 3-6 hours with S9, or for a longer period without S9).
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Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in the

accumulation of binucleated cells.

Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei with

a suitable fluorescent dye (e.g., acridine orange or DAPI).

Scoring: Using a fluorescence microscope, score at least 2000 binucleated cells per

concentration for the presence of micronuclei.

Data Analysis: A substance is considered positive in the micronucleus test if it induces a

dose-dependent increase in the frequency of micronucleated cells or a statistically significant

increase at one or more concentrations.
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Caption: Workflow for the In Vitro Mammalian Cell Micronucleus Test.
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Conclusion
4,5-Dimethyl-2-isobutyl-3-thiazoline is a chemically and sensorially significant molecule with

important applications in the flavor industry. Its synthesis, primarily through the Maillard

reaction, is a testament to the complex chemistry that underlies food flavor development. A

thorough understanding of its physical and chemical properties, as well as its safety profile, is

essential for its responsible and effective use. The experimental protocols outlined in this guide

provide a framework for the quality control and safety assessment of this compound, ensuring

its integrity and suitability for its intended applications. This technical guide serves as a

foundational resource for scientists and researchers working with this and similar heterocyclic

compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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